molecular formula C7H6BrClO3S B182393 4-Bromo-2-methoxybenzene-1-sulfonyl chloride CAS No. 145915-29-3

4-Bromo-2-methoxybenzene-1-sulfonyl chloride

Cat. No. B182393
M. Wt: 285.54 g/mol
InChI Key: QPPCLNMOYHCXMS-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a derivative of benzenesulfonyl chloride . It is a compound with the molecular formula C7H6BrClO3S .


Synthesis Analysis

This compound can be synthesized from 4-Bromoanisole . It is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride consists of a benzene ring substituted with a bromo group, a methoxy group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C7H6BrClO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is 285.54 g/mol . It has a boiling point of 329.2±27.0 C at 760 mmHg . The compound has a topological polar surface area of 51.8 Ų .

Scientific Research Applications

For instance, compounds like “4-Bromo-2-methoxybenzene-1-sulfonyl chloride” are often used in organic synthesis . They can act as intermediates in the synthesis of more complex molecules, potentially including pharmaceuticals or materials for advanced technologies .

Another similar compound, “5-Bromo-2-methoxybenzenesulfonyl chloride”, has been used in the preparation of the following 1-bromo-3-heteroarylbenzene derivatives :

These derivatives could have various applications in fields like medicinal chemistry, materials science, and more, depending on their specific properties and reactivity .

Also, these compounds can be involved in Electrophilic Aromatic Substitution reactions . This is a common reaction in organic chemistry where an atom, usually hydrogen, attached to an aromatic system, is replaced by an electrophile .

For instance, compounds like “4-Bromo-2-methoxybenzene-1-sulfonyl chloride” are often used in organic synthesis . They can act as intermediates in the synthesis of more complex molecules, potentially including pharmaceuticals or materials for advanced technologies .

Another similar compound, “5-Bromo-2-methoxybenzenesulfonyl chloride”, has been used in the preparation of the following 1-bromo-3-heteroarylbenzene derivatives :

These derivatives could have various applications in fields like medicinal chemistry, materials science, and more, depending on their specific properties and reactivity .

Also, these compounds can be involved in Electrophilic Aromatic Substitution reactions . This is a common reaction in organic chemistry where an atom, usually hydrogen, attached to an aromatic system, is replaced by an electrophile .

Safety And Hazards

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

4-Bromo-2-methoxybenzene-1-sulfonyl chloride has potential applications in the synthesis of various organic compounds . It can be used in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution , and in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid .

properties

IUPAC Name

4-bromo-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPCLNMOYHCXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595947
Record name 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxybenzene-1-sulfonyl chloride

CAS RN

145915-29-3
Record name 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methoxybenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To chlorosulfonic acid (20 ml) at 0° C. was added dropwise 3-bromoanisole (18.7 g, 0.1 mol) at such a rate that the internal temperature remained below 5° C. The mixture was stirred at 0° C. for 1 hour and added dropwise to crushed ice. The mixture was extracted with ethyl acetate and the combined organic layers were washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by chromatography on silica gel (1:25 ethyl acetate:pentane) to afford the title compound; 4-bromo-2-(methyloxy)benzenesulfonyl chloride (D30) 1H-NMR (CDCl3) δ 7.81 (1H, d, J 8 Hz), 7.28 (1H, d, J 2 Hz), 7.26 (1H, dd, J 8, 2 Hz), 4.07 (3H, s) and an isomer; 2-bromo-4-(methyloxy)benzenesulfonyl chloride 1H-NMR (CDCl3) δ 8.12 (1H, d), 7.33 (1H, d), 6.97 (1H, dd), 3.92 (3H, s).
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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